(2E)-2-({3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE
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Overview
Description
The compound (2E)-2-({3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE is a complex organic molecule characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-({3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the 2,4-difluorophenoxy methyl group, followed by its attachment to a benzylidene moiety. The final step involves the cyclization to form the dihydronaphthalenone structure. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-2-({3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate cellular processes and pathways.
Medicine
In medicine, the compound is being explored for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism by which (2E)-2-({3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: This compound is structurally similar but differs in its pharmacological properties and applications.
4-Methoxyphenethylamine: Another related compound with distinct chemical and biological properties.
Uniqueness
The uniqueness of (2E)-2-({3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE lies in its specific structural features, which confer unique reactivity and potential applications. Its combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C25H20F2O3 |
---|---|
Molecular Weight |
406.4g/mol |
IUPAC Name |
(2E)-2-[[3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl]methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C25H20F2O3/c1-29-23-10-6-16(12-18-8-7-17-4-2-3-5-21(17)25(18)28)13-19(23)15-30-24-11-9-20(26)14-22(24)27/h2-6,9-14H,7-8,15H2,1H3/b18-12+ |
InChI Key |
VZVDFIWSIBKAGQ-LDADJPATSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O)COC4=C(C=C(C=C4)F)F |
SMILES |
COC1=C(C=C(C=C1)C=C2CCC3=CC=CC=C3C2=O)COC4=C(C=C(C=C4)F)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2CCC3=CC=CC=C3C2=O)COC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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